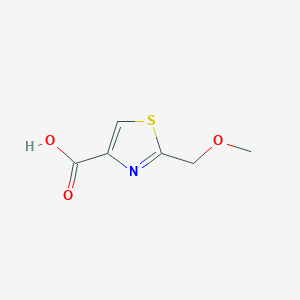

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-2-5-7-4(3-11-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAYLONXKHUMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651753 | |

| Record name | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-07-5 | |

| Record name | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole nucleus is a privileged structure, present in numerous FDA-approved drugs and clinical candidates.[1] This guide focuses on a specific, highly functionalized derivative: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (CAS Number: 1086380-07-5).

This compound is not merely an inert molecule; it is a carefully designed building block. The strategic placement of its functional groups—the methoxymethyl group at the 2-position and the carboxylic acid at the 4-position—offers medicinal chemists precise handles for molecular elaboration. The methoxymethyl group can influence solubility and engage in hydrogen bonding, while the carboxylic acid serves as a versatile anchor point for amide bond formation, esterification, or other conjugations. This guide provides an in-depth examination of its synthesis, properties, and strategic applications, offering both theoretical grounding and practical, field-proven insights for its use in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in experimental settings. All protocols, from synthesis to biological screening, are dictated by these fundamental characteristics.

| Property | Value | Source(s) |

| CAS Number | 1086380-07-5 | [2],[3] |

| Molecular Formula | C₆H₇NO₃S | [2],[4] |

| Molecular Weight | 173.19 g/mol | [2],[4] |

| IUPAC Name | 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid | [3] |

| SMILES | COCC1=NC(=CS1)C(O)=O | [2] |

| Appearance | Typically a white to off-white solid or powder | N/A |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at room temperature. | [2] |

Synthesis Pathway: A Modern Approach to the Hantzsch Synthesis

The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole synthesis, a classic and robust method involving the condensation of a thioamide with an α-halocarbonyl compound.[5] For 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a logical and efficient pathway involves a two-stage process: first, the synthesis of the ethyl ester intermediate, followed by its saponification to yield the final carboxylic acid.

This multi-step approach is a self-validating system. The isolation and characterization of the ester intermediate (Step 2) provide a critical quality control checkpoint, ensuring that only high-purity material is carried forward into the final hydrolysis step.

Detailed Experimental Protocol: Synthesis and Purification

Stage 1 & 2: One-Pot Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

-

Rationale: This protocol combines the formation of the thioamide in situ followed by the Hantzsch cyclization. While the thioamide can be pre-formed and isolated, a one-pot reaction is often more efficient. The reaction utilizes ethyl 3-bromo-2-oxopropanoate, a common α-haloketone for building 4-carboxythiazoles. Ethanol is an ideal solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxythioacetamide (1.0 eq) in absolute ethanol (5 volumes).

-

Reactant Addition: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise over 15-20 minutes at room temperature. The addition may be mildly exothermic.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

-

Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).

-

Expert Insight: Ethyl acetate is the solvent of choice for extracting moderately polar products like this thiazole ester. It is immiscible with water and has a low boiling point, facilitating easy removal.

-

-

Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate.

Stage 3: Saponification to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

-

Rationale: Saponification is the standard method for converting an ester to a carboxylic acid. The use of lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) for sensitive substrates as it can sometimes lead to cleaner reactions and easier workups. A mixed solvent system of THF/water ensures the solubility of both the ester and the hydroxide salt.

-

Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution and stir vigorously at room temperature. Monitor the reaction by TLC/LC-MS until the ester is fully consumed (typically 2-4 hours).

-

Solvent Removal & pH Adjustment: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). The product should precipitate as a solid.

-

Trustworthiness Check: The precipitation of the product upon acidification is a key validation step. If an oil forms, it may require further extraction rather than filtration.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

-

Drying: Dry the purified solid under high vacuum to a constant weight to yield the final product, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The purity should be assessed by NMR, LC-MS, and melting point determination.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for the title compound is not extensively published, its value lies in its role as a key intermediate for synthesizing more complex, biologically active molecules. The thiazole-4-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents.

Role as a Pharmacophore Scaffold

The thiazole ring is an excellent bioisostere for other aromatic systems like phenyl or pyridine rings. It is electronically rich and capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

-

Anticancer Agents: Many thiazole derivatives have been identified as potent anticancer agents. For instance, related structures have been shown to inhibit tubulin polymerization, a validated mechanism for disrupting cell division in cancer cells.[6] The carboxylic acid handle of our title compound is the perfect attachment point for coupling to other fragments to build novel tubulin inhibitors.

-

Enzyme Inhibitors: The 2-aminothiazole-4-carboxylic acid core has been recently developed into a series of broad-spectrum metallo-β-lactamase (MBL) inhibitors.[7] MBLs are enzymes that confer antibiotic resistance to bacteria. This demonstrates the potential of the thiazole-4-carboxylic acid moiety to coordinate with metal ions in enzyme active sites, suggesting that derivatives of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid could be explored for similar applications.

-

Anti-inflammatory Agents: Thiazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1086380-07-5|2-(Methoxymethyl)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. cas 1086380-07-5|| where to buy 2-(methoxymethyl)thiazole-4-carboxylic acid [french.chemenu.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is a key structural component in a multitude of approved pharmaceuticals and investigational drugs, demonstrating a broad spectrum of therapeutic applications including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems, enhancing molecular interactions with biological targets while often improving pharmacokinetic profiles.

Derivatives of thiazole-4-carboxylic acid, in particular, have garnered significant attention. The carboxylic acid group provides a crucial handle for forming various derivatives such as esters and amides, enabling the exploration of extensive structure-activity relationships (SAR).[3][4] Furthermore, this functional group can participate in key hydrogen bonding interactions within enzyme active sites or with receptors. Recent research has highlighted the potential of 2-substituted-1,3-thiazole-4-carboxylic acids in the development of novel therapeutic agents, ranging from anticancer agents to agrochemicals.[1][4]

This technical guide focuses on a specific, yet promising, member of this class: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid . Understanding the fundamental physicochemical properties of this molecule is paramount for its successful application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation design and ensuring bioavailability. This document provides a comprehensive overview of these key characteristics and outlines standardized protocols for their experimental determination.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the foundation of rational drug design. The following table summarizes the known and predicted properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. It is important to note that while some data is available from chemical suppliers, other key parameters are predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃S | |

| Molecular Weight | 173.19 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 316.2 °C at 760 mmHg | |

| Density | 1.398 g/cm³ | |

| pKa | ~3.5-4.5 (predicted) | |

| LogP | ~0.5-1.5 (predicted) | |

| Aqueous Solubility | Moderately soluble (predicted) | |

| Melting Point | Not available (other thiazole carboxylic acids melt in the range of 150-240 °C) | [3] |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor and reproducibility, the determination of physicochemical properties must follow standardized and validated protocols. This section details the recommended methodologies for characterizing 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Determination of Dissociation Constant (pKa)

The pKa value is critical as it dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For an acidic compound like a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form.

Recommended Method: Potentiometric Titration

This is a robust and widely accepted method for pKa determination.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but its concentration should be kept to a minimum (e.g., <10%) and its effect on the pKa should be noted.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel (maintained at 25 °C or 37 °C) and use a magnetic stirrer for gentle agitation.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the Henderson-Hasselbalch relationship. The use of a thermostatted vessel is crucial as pKa is temperature-dependent.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Determination of the Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for bioaccumulation.

Recommended Method: Shake-Flask Method (OECD Guideline 107) [5]

This is the traditional and most widely recognized method for LogP determination.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

-

Preparation of the Test Solution: Prepare a stock solution of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in the pre-saturated n-octanol. The concentration should be such that it can be accurately measured in both phases.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the vessel for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours). The shaking should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water phases.

-

Analysis: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between two immiscible phases, providing a direct measure of its lipophilicity. Pre-saturation of the solvents is essential to ensure that the volumes of the two phases do not change during the experiment.

Workflow for LogP Determination by Shake-Flask Method

Caption: Workflow for LogP determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability.

Recommended Method: Saturation Shake-Flask Method (USP General Chapter <1236>) [6][7]

This method determines the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of solid 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). It is crucial to ensure that excess solid remains at the end of the equilibration period.

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation. Care must be taken to avoid carryover of solid particles.

-

Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result: The measured concentration represents the equilibrium solubility of the compound in the specified medium at that temperature.

Causality Behind Experimental Choices: The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility as it directly measures the concentration of a saturated solution. Using an excess of the solid ensures that the solution is indeed saturated.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Recommended Method: Capillary Melting Point Determination (USP General Chapter <741>) [8][9]

This is a widely used and accessible method for determining the melting range of a solid.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting range of the compound.

Causality Behind Experimental Choices: The capillary method provides a well-defined and reproducible measurement of the melting range. A slow heating rate is essential for accurate determination of the transition temperatures.

Conclusion

The physicochemical properties of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid are fundamental to its potential as a building block in drug discovery and development. While some properties are readily available, a comprehensive understanding requires the experimental determination of key parameters such as pKa, LogP, aqueous solubility, and melting point. The standardized protocols outlined in this guide, based on authoritative sources such as the USP and OECD guidelines, provide a robust framework for obtaining high-quality, reproducible data. Such data is indispensable for researchers and scientists seeking to unlock the full therapeutic potential of this promising thiazole derivative.

References

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2021. Available from: [Link]

-

2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

<741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. Available from: [Link]

-

<1236> Solubility Measurements. U.S. Pharmacopeia. Available from: [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. 2025. Available from: [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Center for Biotechnology Information. Available from: [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. 2021. Available from: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. 2006. Available from: [Link]

-

Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. 2020. Available from: [Link]

-

USP 741 Melting Point or Range. Scribd. Available from: [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uspnf.com [uspnf.com]

- 7. biorelevant.com [biorelevant.com]

- 8. uspbpep.com [uspbpep.com]

- 9. drugfuture.com [drugfuture.com]

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a methoxymethyl group at the 2-position and a carboxylic acid at the 4-position offers unique opportunities for molecular design and interaction with biological targets. This document details two primary synthetic routes, rooted in the principles of the Hantzsch thiazole synthesis, and provides in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and quantitative data to enable successful synthesis in a research and development setting.

Introduction

The 1,3-thiazole ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the thiazole core is a key strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The target molecule of this guide, 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid, incorporates a methoxymethyl group, which can act as a hydrogen bond acceptor and influence solubility, and a carboxylic acid group, a versatile handle for further derivatization or for direct interaction with biological targets.[3]

This guide presents two strategic synthetic pathways for the preparation of this valuable building block, designed to be reproducible and adaptable for researchers and professionals in the fields of organic synthesis and drug development.

Pathway 1: The Direct Hantzsch Condensation Approach

This pathway focuses on the direct construction of the fully substituted thiazole ring in a single cyclization step, contingent on the prior synthesis of a key thioamide precursor.

Causality of Experimental Choices

The logic of this approach is to assemble the target molecule from two key fragments that already contain the desired functionalities. The Hantzsch thiazole synthesis is a robust and high-yielding method for the formation of the thiazole ring from an α-haloketone and a thioamide.[4][5] By carefully selecting these precursors, the desired substitution pattern can be achieved directly.

Visualizing the Pathway

Caption: Synthetic workflow for Pathway 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methoxyacetamide

Methoxyacetic acid is converted to its corresponding amide. A standard method involves the formation of an acid chloride followed by amination.

-

Protocol: To a solution of methoxyacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The crude methoxyacetyl chloride is then dissolved in an anhydrous solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia (excess), maintaining the temperature below 10 °C. The mixture is stirred for an additional hour, and the product is extracted with an organic solvent.

Step 2: Synthesis of Methoxythioacetamide

The amide is converted to the thioamide using a thionating agent like Lawesson's reagent.[5]

-

Protocol: Methoxyacetamide (1.0 eq) and Lawesson's reagent (0.5 eq) are suspended in an anhydrous solvent such as toluene or THF. The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 3: Hantzsch Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

The synthesized methoxythioacetamide is condensed with ethyl 2-chloro-3-oxobutanoate.[4][6]

-

Protocol: To a solution of methoxythioacetamide (1.0 eq) in a protic solvent like ethanol, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. Upon completion, the solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which is purified by column chromatography.

Step 4: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

The final step is the saponification of the ethyl ester.[7][8]

-

Protocol: The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 1-2 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of 3-4 with hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

| Step | Reactants | Reagents | Product | Expected Yield |

| 1 | Methoxyacetic Acid | Thionyl Chloride, Ammonia | Methoxyacetamide | 80-90% |

| 2 | Methoxyacetamide | Lawesson's Reagent | Methoxythioacetamide | 70-85% |

| 3 | Methoxythioacetamide, Ethyl 2-chloro-3-oxobutanoate | Ethanol | Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | 60-75% |

| 4 | Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | Sodium Hydroxide, Hydrochloric Acid | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | >90% |

Pathway 2: The Post-Modification Approach

This pathway involves the initial construction of a thiazole ring with a latent methoxymethyl group at the 2-position, which is then unmasked in a subsequent step.

Causality of Experimental Choices

This approach is advantageous when the required thioamide for the direct approach is unstable or difficult to prepare. By first synthesizing a more stable 2-(chloromethyl)thiazole intermediate, the methoxymethyl group can be introduced in a reliable nucleophilic substitution reaction.[1][9]

Visualizing the Pathway

Caption: Synthetic workflow for Pathway 2.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

This key intermediate is prepared by the Hantzsch condensation of thioformamide and ethyl 4-chloro-3-oxobutanoate.

-

Protocol: Thioformamide (1.0 eq) is dissolved in ethanol, and ethyl 4-chloro-3-oxobutanoate (1.0 eq) is added dropwise. The mixture is heated to reflux for 4-6 hours. After completion of the reaction, the solvent is evaporated, and the residue is worked up as described in Pathway 1, Step 3 to yield the crude product, which is purified by column chromatography.

Step 2: Nucleophilic Substitution to form Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

The chloromethyl group is converted to a methoxymethyl group via a Williamson ether synthesis-type reaction.[10][11]

-

Protocol: A solution of sodium methoxide is prepared by dissolving sodium metal (1.1 eq) in anhydrous methanol. To this solution, ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) is added, and the mixture is heated to reflux for 3-5 hours. The reaction is monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the desired product.

Step 3: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

The final hydrolysis step is identical to that in Pathway 1.

-

Protocol: The ethyl ester is hydrolyzed using sodium hydroxide in an ethanol/water mixture, followed by acidification to precipitate the final carboxylic acid product.[7][8]

| Step | Reactants | Reagents | Product | Expected Yield |

| 1 | Thioformamide, Ethyl 4-chloro-3-oxobutanoate | Ethanol | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | 65-80% |

| 2 | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | Sodium Methoxide, Methanol | Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | 70-85% |

| 3 | Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | Sodium Hydroxide, Hydrochloric Acid | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | >90% |

Conclusion

This technical guide has outlined two robust and scientifically sound pathways for the synthesis of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid. The direct Hantzsch approach offers a more convergent route, while the post-modification strategy provides flexibility through the use of more readily available starting materials. The choice of pathway will depend on the specific resources and constraints of the research environment. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

-

Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. International Journal of Scientific and Research Publications, 2015.

-

Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.

-

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors - Benchchem.

-

Pinner Reaction - Wikipedia.

-

Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials - Benchchem.

-

Lawesson's Reagent - Organic Chemistry Portal.

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Pharmaceutical Negative Results, 2021.

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences, 2022.

-

4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure.

-

Results of the nucleophilic substitution of chlorine in... - ResearchGate.

-

Butanoic acid, 2-chloro-3-oxo-, ethyl ester - the NIST WebBook.

-

Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate - PrepChem.com.

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Pharmaceutical Negative Results, 2022.

-

Thiazole-4-carboxylic acid - Chem-Impex.

-

(PDF) Use of Lawesson's Reagent in Organic Syntheses - ResearchGate.

-

Synthetic Applications of Lawesson's Reagent in Organic Synthesis - Encyclopedia.pub.

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.

-

CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.

-

CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents.

-

A concise and efficient route to the total synthesis of bacillamide A and its analogues - arkat usa.

-

Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride and gamma-methylated congeners - PubMed.

-

Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.

-

Synthesis of ethyl 2-chloroacetamidothiazol-4-ylacetate - PrepChem.com.

-

Ethyl thiazole-4-carboxylate - MySkinRecipes.

-

Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate.

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI.

-

US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.

-

Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed.

-

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC.

-

Thioamide synthesis by thionation - Organic Chemistry Portal.

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC.

-

Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF.

-

Reaction between chlorobenzene and sodium methoxide to produce anisole.

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. iris.unive.it [iris.unive.it]

- 7. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 8. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. longdom.org [longdom.org]

- 11. prepchem.com [prepchem.com]

The Evolving Landscape of Thiazole-Based Therapeutics: A Technical Exploration of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] This guide delves into the therapeutic potential of a specific, yet underexplored derivative, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. While direct experimental data on this molecule is sparse, this document will synthesize the wealth of information available on the broader class of thiazole-4-carboxylic acid derivatives to project a hypothesized biological profile and outline a strategic path for its investigation. We will explore established synthesis routes, known mechanisms of action for related compounds, and critical pharmacokinetic considerations that will inform future drug development efforts.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[3] Its prevalence in nature and its synthetic tractability have made it a focal point for the design of novel therapeutics. The electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allow for its effective binding to a diverse range of biological targets.[4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant activities.[5][6]

This guide will focus on the potential biological activity of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a compound that combines the established pharmacophore of the thiazole-4-carboxylic acid core with a methoxymethyl substituent at the 2-position. By examining the known activities of structurally related analogues, we can construct a compelling hypothesis for the therapeutic avenues this specific molecule may unlock.

Established Biological Activities of the Thiazole-4-Carboxylic Acid Core

The thiazole-4-carboxylic acid scaffold is a versatile platform that has been extensively explored for various therapeutic applications. The following sections detail the key biological activities associated with this class of compounds.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research highlights the potential of thiazole derivatives as potent anticancer agents.[2] One of the key mechanisms through which these compounds exert their cytotoxic effects is the inhibition of tubulin polymerization.[7] Tubulin, the protein subunit of microtubules, is essential for cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been identified as potent inhibitors of tubulin polymerization, demonstrating antiproliferative activity against melanoma and prostate cancer cells in the low nanomolar range.[7] While the specific compound of interest, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, has not been explicitly tested, its structural similarity to these known tubulin inhibitors suggests that it may possess similar anticancer properties.

Enzyme Inhibition: A Strategy for Disease Modulation

The thiazole-4-carboxylic acid moiety has been successfully incorporated into inhibitors of various enzymes implicated in disease pathogenesis.

-

Xanthine Oxidase Inhibition: Derivatives of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid have been designed as analogues of febuxostat, a known xanthine oxidase inhibitor used in the treatment of gout.[8] These compounds have demonstrated potent in vitro inhibitory activity against xanthine oxidase, suggesting that the thiazole-carboxylic acid scaffold is a viable starting point for the development of new anti-gout agents.[8]

-

Metallo-β-lactamase Inhibition: The emergence of bacterial resistance to β-lactam antibiotics is a major global health concern. Metallo-β-lactamases (MBLs) are enzymes that can hydrolyze and inactivate a broad spectrum of these antibiotics. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs, offering a potential strategy to restore the efficacy of existing β-lactam drugs.[9]

Antimicrobial, Antifungal, and Antiviral Properties

The thiazole ring is a common feature in many antimicrobial and antifungal agents.[5] Novel 2,4-disubstituted thiazole derivatives have been synthesized and screened for their antibacterial and antifungal activity against a range of pathogens, including Bacillus megaterium, Bacillus cereus, Escherichia coli, Saccharomyces cerevisiae, and Candida albicans.[5] Furthermore, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have exhibited significant fungicidal and antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[6]

Antioxidant and Anti-inflammatory Potential

Several thiazole derivatives have been reported to possess antioxidant properties, acting as free radical scavengers.[8] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The ability to mitigate oxidative stress suggests potential applications in a variety of diseases where reactive oxygen species play a pathogenic role. Additionally, the anti-inflammatory activity of thiazole derivatives has been documented, further broadening their therapeutic potential.[1]

Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid and its Derivatives

The synthesis of thiazole-4-carboxylic acids is well-established in the chemical literature. A common and efficient method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. For the specific synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a plausible synthetic route is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Exemplary Experimental Protocol

Step 1: Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

-

To a solution of methoxyacetamide (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 eq).

-

The reaction mixture is heated to reflux and stirred for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired ethyl ester.

Step 2: Hydrolysis to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

-

The purified ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate is dissolved in a mixture of ethanol and water.

-

An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.5 eq), is added dropwise.

-

The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to afford pure 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Pharmacokinetic Profile and Considerations for Drug Development

The successful development of any therapeutic agent hinges on its pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). While specific ADME data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is not available, studies on related thiazole derivatives provide valuable insights.

One of the challenges encountered with some thiazole-based compounds is poor oral bioavailability, often attributed to low aqueous solubility.[10][11] For instance, the potent antitubulin agent SMART-H, a 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole, exhibited low bioavailability due to its poor solubility.[10]

Strategies to Enhance Bioavailability:

-

Structural Modification: Replacing the thiazole ring with a more polar imidazole ring has been shown to improve aqueous solubility and bioavailability.[11]

-

Prodrug Approaches: The use of prodrugs, such as L-2-oxothiazolidine-4-carboxylic acid (a cysteine prodrug), can enhance the delivery of the active compound.[12]

-

Formulation Strategies: Employing advanced formulation techniques, such as nanosuspensions or solid dispersions, can improve the dissolution rate and absorption of poorly soluble compounds.

The methoxymethyl group at the 2-position of the target compound may influence its physicochemical properties, potentially impacting its solubility and metabolic stability. It is crucial to conduct in vitro and in vivo pharmacokinetic studies to characterize the ADME profile of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid and identify any potential liabilities that may need to be addressed during lead optimization.

Hypothesized Biological Profile and Future Research Directions

Based on the extensive literature on thiazole-4-carboxylic acid derivatives, we can formulate a hypothesized biological profile for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Potential Biological Activities of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

| Biological Activity | Rationale |

| Anticancer | Structural similarity to known tubulin polymerization inhibitors. |

| Enzyme Inhibition | The thiazole-4-carboxylic acid scaffold is present in known inhibitors of xanthine oxidase and metallo-β-lactamases. |

| Antimicrobial/Antifungal | The thiazole nucleus is a common feature in many antimicrobial and antifungal agents. |

| Antiviral | Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown antiviral activity. |

| Antioxidant | Many thiazole derivatives exhibit free radical scavenging properties. |

Proposed Research Workflow

Caption: A proposed workflow for the investigation of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Future research should focus on:

-

Chemical Synthesis and Characterization: The unambiguous synthesis and thorough characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid are the essential first steps.

-

Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, microbial and fungal strains, and key enzymes, to identify its primary biological activities.

-

Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro activity should be followed by in vivo studies in relevant animal models to assess efficacy and determine the pharmacokinetic profile.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR by synthesizing and testing a library of analogues will be crucial for lead optimization and the development of more potent and selective compounds.

Conclusion

While direct experimental data on 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is currently lacking, the wealth of information on the biological activities of the broader thiazole-4-carboxylic acid class provides a strong foundation for its investigation as a potential therapeutic agent. Its structural features suggest a high probability of exhibiting valuable pharmacological properties, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this compound, coupled with the established knowledge base on related molecules, makes it an attractive candidate for further research and development. A systematic and targeted investigation, as outlined in this guide, has the potential to unlock the therapeutic value of this promising molecule and contribute to the ever-expanding arsenal of thiazole-based drugs.

References

-

Tran, N. M. A., & Lee, K. D. (2012). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 33(10), 3261-3266. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole Ring—A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 15(14), 1119-1134. [Link]

-

Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4879. [Link]

-

Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1-10. [Link]

-

Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4701-4705. [Link]

-

Wang, B. L., et al. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Research on Chemical Intermediates, 45(10), 4847-4861. [Link]

-

Jin, Z. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(7), 1184-1196. [Link]

- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.

-

El-Sayed, N. N. E., et al. (2022). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 43(6), 647-674. [Link]

-

Sharma, S., et al. (2016). Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 349(2), 125-135. [Link]

- Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.

-

Chen, Y., et al. (2008). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 18(1), 324-328. [Link]

-

DeFlora, S., et al. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. Cancer Letters, 58(1-2), 131-137. [Link]

-

Sun, L., et al. (2014). Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. Drug Metabolism and Disposition, 42(6), 1056-1064. [Link]

-

Sun, L., et al. (2014). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 42(6), 1056-1064. [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Derivatives

Executive Summary

This technical guide provides an in-depth analysis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (CAS: 111005-78-4 / 1086380-07-5), a critical heterocyclic scaffold in medicinal chemistry.[1][2] Distinguished by its specific 2-position ether linkage, this moiety serves as a bioisostere for lipophilic alkyl-thiazoles (e.g., Febuxostat), offering enhanced aqueous solubility and unique hydrogen-bonding vectors.[1] This document details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary for utilizing this scaffold in drug discovery campaigns targeting Xanthine Oxidase (XO), kinase pathways, and viral replication complexes.[1][2]

Structural Significance & Pharmacophore Analysis[1][2]

The 1,3-thiazole-4-carboxylic acid core is a privileged structure in drug design, most notably recognized in Febuxostat (a non-purine XO inhibitor).[1] However, the 2-(methoxymethyl) analog introduces specific physicochemical advantages over the standard 2-alkyl or 2-aryl substitutions.[1][2]

Physicochemical Properties

| Property | Value (Approx.) | Significance |

| Molecular Weight | 173.19 g/mol | Fragment-based drug discovery (FBDD) compliant.[1][2] |

| cLogP | ~0.5 - 0.8 | Significantly lower than 2-isobutyl analogs (Febuxostat cLogP ~3.5), improving oral bioavailability.[1][2] |

| H-Bond Acceptors | 4 (N, S, O-ether, O-acid) | The methoxymethyl ether oxygen acts as an additional weak acceptor, potentially engaging water networks in the binding pocket.[1] |

| pKa (COOH) | ~3.5 | Forms a salt bridge with positively charged residues (e.g., Arg) in enzyme active sites.[1][2] |

Bioisosteric Rationale

In medicinal chemistry, replacing a hydrophobic alkyl group (e.g., t-butyl or isobutyl) with a methoxymethyl group is a strategic "solubility fix."[1][2] It maintains the steric bulk required to fill hydrophobic pockets while lowering lipophilicity to reduce metabolic clearance and improve distribution.[1][2]

Synthetic Pathways: The Hantzsch Protocol

The most robust method for synthesizing 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid is the Hantzsch Thiazole Synthesis .[1][2] This cyclocondensation reaction involves an

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

-

Ethyl bromopyruvate: Provides the C4-C5 backbone and the carboxylic ester.[1][2]

-

2-Methoxythioacetamide: Provides the N-C2-S fragment and the methoxymethyl side chain.[1][2]

Reaction Mechanism & Workflow

The mechanism proceeds via the nucleophilic attack of the thioamide sulfur on the

Figure 1: Step-wise Hantzsch synthesis pathway for the generation of the target scaffold.[1]

Experimental Protocols

Synthesis of Ethyl 2-(methoxymethyl)thiazole-4-carboxylate

Reagents: Ethyl bromopyruvate (1.0 eq), 2-Methoxythioacetamide (1.1 eq), Ethanol (anhydrous).[1]

-

Preparation: Dissolve 2-methoxythioacetamide (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

-

Addition: Dropwise add ethyl bromopyruvate (10 mmol) over 15 minutes at room temperature. A mild exotherm may be observed.[1][2]

-

Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting thioamide is consumed.[1][2]

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralization: Resuspend the residue in EtOAc and wash with saturated NaHCO₃ solution to neutralize HBr byproducts.[1][2]

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

Hydrolysis to Free Acid

Reagents: Lithium Hydroxide (LiOH), THF, Water.[1][2]

-

Dissolution: Dissolve the ethyl ester (5 mmol) in THF:Water (3:1, 20 mL).

-

Saponification: Add LiOH (15 mmol, 3 eq) and stir at ambient temperature for 12 hours.

-

Acidification: Evaporate THF. Acidify the aqueous residue to pH ~3 using 1M HCl.[1][2]

-

Isolation: The product often precipitates as a white solid.[1][2] Filter and wash with cold water.[1][2] If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.[1][2]

Medicinal Chemistry Applications (SAR)[1][2]

The 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid scaffold acts as a critical anchor in several therapeutic areas.

Xanthine Oxidase (XO) Inhibition

Similar to Febuxostat, derivatives of this scaffold inhibit XO, a key enzyme in purine metabolism and gout.[1][2]

-

Binding Mode: The carboxylic acid forms a salt bridge with Arg880 in the XO active site.[1][2]

-

Role of Methoxymethyl: Unlike the hydrophobic isobutyl group of Febuxostat, the methoxymethyl group targets the solvent-exposed channel, improving solubility without sacrificing potency.[1][2]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da), this acid is an ideal "fragment."[1][2]

-

Vector: The carboxylic acid can be converted to amides, esters, or bioisosteres (tetrazoles) to probe adjacent pockets.[1][2]

-

Linkability: The methoxymethyl group is stable, but the methyl ether can be demethylated (using BBr₃) to reveal a primary alcohol, allowing further extension of the chain.[1][2]

Biological Signaling Pathway

The following diagram illustrates the intervention point of thiazole-4-carboxylic acid derivatives in the purine catabolism pathway.

Figure 2: Mechanism of Action.[1] The thiazole derivative blocks Xanthine Oxidase, preventing the formation of inflammatory Uric Acid.[1]

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][2] "Ueber die Synthese des Thiazols und seiner Homologen." Berichte der deutschen chemischen Gesellschaft.

-

Febuxostat Discovery & SAR: Okamoto, K., et al. (2003).[1][2] "Formation of Febuxostat: A New Non-Purine Selective Inhibitor of Xanthine Oxidase."[1][2] Journal of Medicinal Chemistry.

-

Thiazole Bioactivity Reviews: Petrou, A., et al. (2021).[1][2] "Thiazole Ring—A Biologically Active Scaffold."[1][2][3][4] Molecules.

-

Fragment-Based Design: Murray, C. W., & Rees, D. C. (2009).[1][2] "The rise of fragment-based drug discovery."[1][2] Nature Chemistry.[1][2]

Sources

- 1. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,3-thiazole-4-carboxylic acid | C5H5NO2S | CID 284728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in the established principles of spectroscopic interpretation and analysis of structurally analogous thiazole derivatives. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and related structures in a research and development setting.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in medicinal chemistry. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, with its combination of a carboxylic acid, a methoxymethyl substituent, and the core thiazole heterocycle, presents a versatile platform for further chemical modification and exploration of its therapeutic potential. Accurate spectroscopic characterization is the cornerstone of any chemical research, ensuring the identity, purity, and structural integrity of the synthesized compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data.

Figure 1: 2D structure of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol (General)

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum is based on the analysis of similar thiazole derivatives and established chemical shift principles.

Table 1: Predicted ¹H NMR Data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| H-5 (thiazole) | 8.2 - 8.5 | Singlet | 1H | The proton on the thiazole ring at the C-5 position is in an electron-deficient environment, leading to a downfield chemical shift. |

| -CH₂- | 4.8 - 5.0 | Singlet | 2H | The methylene protons are adjacent to an oxygen atom and the electron-withdrawing thiazole ring, resulting in a significant downfield shift. |

| -OCH₃ | 3.4 - 3.6 | Singlet | 3H | The methyl protons of the methoxy group are deshielded by the adjacent oxygen atom. |

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts are based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 162 - 165 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C-2 (thiazole) | 168 - 172 | The carbon atom at the 2-position of the thiazole ring, bonded to nitrogen and sulfur, is significantly deshielded. |

| C-4 (thiazole) | 145 - 148 | The carbon atom at the 4-position, attached to the carboxylic acid group, is also in an electron-poor environment. |

| C-5 (thiazole) | 125 - 128 | The C-5 carbon of the thiazole ring typically resonates in this region. |

| -CH₂- | 65 - 68 | The methylene carbon is deshielded by the adjacent oxygen and the thiazole ring. |

| -OCH₃ | 58 - 60 | The methoxy carbon is deshielded by the oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol (General)

Sample Preparation:

-

Solid State (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition:

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectroscopic Data

The predicted IR absorption bands are characteristic of the functional groups in 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.[1] |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a carboxylic acid is typically strong and appears in this region. |

| ~1600 | Medium | C=N stretch (Thiazole ring) | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |

| ~1400-1500 | Medium | C=C stretch (Thiazole ring) | Aromatic C=C stretching vibrations of the thiazole ring. |

| 1200-1300 | Strong | C-O stretch (Carboxylic Acid & Ether) | Overlapping C-O stretching vibrations from the carboxylic acid and the methoxymethyl group. |

| ~1100 | Medium | C-O-C stretch (Ether) | Asymmetric stretching of the ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol (General)

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

Data Acquisition:

-

ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. Both positive and negative ion modes should be explored.

-

EI: For volatile compounds, the sample can be introduced into the EI source, where it is bombarded with high-energy electrons.

Predicted Mass Spectrometry Data

The molecular formula of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is C₆H₇NO₃S, with a molecular weight of 173.19 g/mol .

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 174.0274 | Protonated molecule, expected in positive ion ESI. |

| [M-H]⁻ | 172.0125 | Deprotonated molecule, expected in negative ion ESI. |

| [M+Na]⁺ | 196.0093 | Sodium adduct, commonly observed in ESI. |

Predicted Fragmentation Pathway

Under EI or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in a predictable manner.

Figure 2: Predicted major fragmentation pathway for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid.

Interpretation of Fragmentation:

-

Loss of a methoxy radical (-•OCH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment at m/z 142.

-

Decarboxylation (-CO₂): Loss of carbon dioxide from the carboxylic acid group is a characteristic fragmentation, which could occur from the m/z 142 fragment to yield an ion at m/z 98.

-

Loss of a carboxyl radical (-•COOH): This would lead to a fragment at m/z 128.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed fragmentation pathways, offer a solid foundation for the characterization of this molecule. While this guide is built upon established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. Researchers working with this compound are encouraged to use this guide as a reference for their own experimental data acquisition and interpretation. The continued exploration of thiazole derivatives is a promising avenue for the discovery of new therapeutic agents, and a thorough understanding of their spectroscopic properties is essential for advancing this field.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]1]

Sources

potential therapeutic targets of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid

Topic: Potential Therapeutic Targets of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (MMTCA) represents a high-value "privileged scaffold" in fragment-based drug discovery (FBDD). While often utilized as a synthetic intermediate, this specific chemotype possesses intrinsic biological activity and serves as a critical pharmacophore for ligands targeting Class C G-Protein Coupled Receptors (GPCRs) and bacterial ATPases.

This guide analyzes the therapeutic utility of MMTCA, moving beyond its role as a building block to explore its direct and derivative-based interactions with Metabotropic Glutamate Receptor 5 (mGluR5) and Bacterial DNA Gyrase B .

Structural Pharmacophore Analysis[1]

The MMTCA molecule (C

-

Thiazole Core (Aromatic Linker): Provides a rigid, planar scaffold that facilitates

- -

C4-Carboxylic Acid (Warhead): Acts as a hydrogen bond acceptor/donor or salt-bridge partner. In enzyme active sites, this moiety often mimics the phosphate group of ATP or the carboxylate of endogenous ligands (e.g., glutamate).

-

C2-Methoxymethyl (Polar Tail): A flexible, polar ether side chain that enhances water solubility and probes auxiliary pockets for hydrogen bonding, often distinguishing this scaffold from lipophilic alkyl-thiazoles.

Primary Therapeutic Target: Metabotropic Glutamate Receptor 5 (mGluR5)

The most authoritative application of the MMTCA scaffold lies in the development of Negative Allosteric Modulators (NAMs) for mGluR5, a receptor implicated in anxiety, chronic pain, and Fragile X syndrome.

Mechanism of Action

MMTCA derivatives function by binding to the transmembrane allosteric site of mGluR5, distinct from the orthosteric glutamate binding site (Venus Flytrap domain).

-

Binding Mode: The thiazole ring occupies a hydrophobic pocket between Transmembrane domains (TM) 3 and 7.

-

Functional Effect: Binding stabilizes the inactive conformation of the receptor, dampening the G

q/11-mediated signaling cascade.

Signaling Pathway Visualization

The following diagram illustrates the mGluR5 signaling cascade modulated by MMTCA-derived antagonists.

Figure 1: mGluR5 Gq-coupled signaling pathway. MMTCA derivatives act as Negative Allosteric Modulators (NAMs) to block calcium mobilization.

Secondary Target: Bacterial DNA Gyrase B[2]

The MMTCA scaffold is a validated "fragment hit" for the ATPase domain of bacterial DNA Gyrase B, making it a target for novel antibacterial development.

Molecular Logic

-

ATP Mimicry: The C4-carboxylic acid mimics the interaction of the

-phosphate of ATP with the magnesium ion cluster in the active site. -

Selectivity: The thiazole ring provides specificity over human ATPases by exploiting the unique shape of the bacterial GyrB binding pocket.

-

Potency: While the acid itself has micromolar affinity, coupling it with lipophilic amines at the C4 position (via amide bond) typically improves potency to the nanomolar range.

Comparative Data: MMTCA vs. Standard Inhibitors

| Compound Class | Binding Site | Mechanism | Key Interaction |